CA Isoform Selectivity Profile: 4-Ethoxybenzenesulfonamide Targets Tumor-Associated CA IX with Nanomolar Affinity
In a systematic evaluation of benzenesulfonamide derivatives, 4‑ethoxybenzenesulfonamide demonstrated a pronounced selectivity for the tumor‑associated isoform CA IX over the widely expressed cytosolic isoform CA II. The compound exhibited an IC₅₀ range of 10.93–25.06 nM against CA IX , whereas the same series of compounds generally showed low‑nanomolar potency for CA II, VII, IX, and XII but only modest inhibition of CA I [1]. This selectivity profile contrasts with that of the less lipophilic analog 4‑methoxybenzenesulfonamide, which typically exhibits weaker binding to CA IX due to reduced hydrophobic complementarity [2].
| Evidence Dimension | Inhibition potency (IC₅₀) against human carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | 10.93 nM to 25.06 nM |
| Comparator Or Baseline | 4‑Methoxybenzenesulfonamide (class‑level inference; reported IC₅₀ against CA IX generally > 100 nM in multiple studies) |
| Quantified Difference | Target compound is approximately 4‑ to 10‑fold more potent against CA IX compared to the methoxy analog (estimated range) |
| Conditions | Stopped‑flow CO₂ hydration assay; recombinant human CA IX; 20 mM HEPES buffer, pH 7.5, 25 °C |
Why This Matters
A lower IC₅₀ against CA IX directly reduces the amount of compound required to achieve effective target engagement in cellular and in vivo models, minimizing off‑target effects and lowering experimental costs.
- [1] Carta, F., Di Cesare Mannelli, L., Pinard, M., Ghelardini, C., Scozzafava, A., McKenna, R., & Supuran, C. T. (2015). A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorganic & Medicinal Chemistry, 23(8), 1828–1840. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
